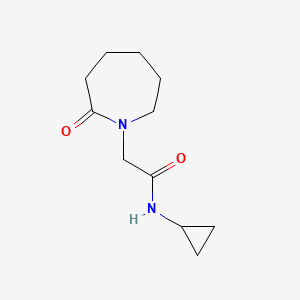
N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has shown promising results in various studies conducted in recent years.
Wirkmechanismus
The mechanism of action of N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves the inhibition of the pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-α. The compound also modulates the activity of the endocannabinoid system, which plays a crucial role in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exerts significant effects on various biochemical and physiological pathways. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. It also decreases the activity of COX-2, which is responsible for the production of prostaglandins, a key mediator of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide offers several advantages for lab experiments. The compound is relatively easy to synthesize and has shown significant anti-inflammatory and analgesic properties in various in vitro and in vivo studies. However, the compound's limitations include its low solubility and stability, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide. Some of these include:
1. Further studies on the compound's mechanism of action and its interaction with the endocannabinoid system.
2. Exploration of the compound's potential as a treatment for various inflammatory and pain-related disorders.
3. Investigation of the compound's pharmacokinetics and bioavailability in vivo.
4. Development of novel formulations and delivery systems to enhance the compound's solubility and stability.
5. Studies on the compound's potential as a therapeutic agent for neurodegenerative disorders.
In conclusion, this compound is a promising compound with significant potential for therapeutic applications. The compound's anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory and pain-related disorders. Further research is needed to explore the compound's mechanism of action, pharmacokinetics, and bioavailability, as well as its potential as a therapeutic agent for neurodegenerative disorders.
Synthesemethoden
The synthesis of N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves the reaction of 2-aminothiophene with acetic anhydride, followed by the reaction with 1-methyl-4-piperidone. The resulting product is then subjected to N-methylation to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Eigenschaften
IUPAC Name |
N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10-4-5-12(17-10)13(16)15(3)11-6-8-14(2)9-7-11/h4-5,11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGCHZSWFOELFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-3-[6-(dimethylamino)pyridin-3-yl]urea](/img/structure/B7512877.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)

![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7512916.png)
